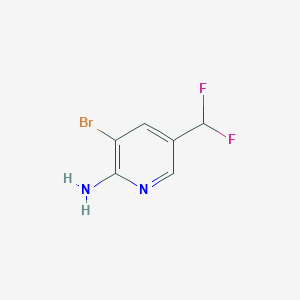

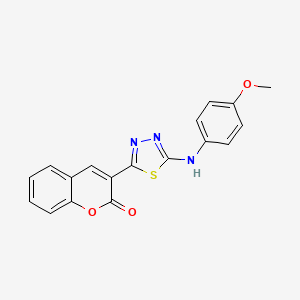

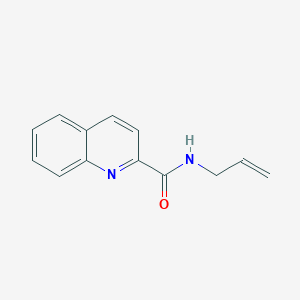

![molecular formula C8H12O3 B2572984 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2305251-68-5](/img/structure/B2572984.png)

4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .科学的研究の応用

Synthesis of Saturated Oxygenated Heterocycles

The compound is used in the synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), many of which have interesting biological activity . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Production of Bioactive Compounds

7-Oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .

Generation of Chemodiversity

Due to their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .

Polymer Production

Unsubstituted 7-oxabicyclo [2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .

Radical-Induced Alkene Polymerizations

2-Methylidene- 7-oxanorbornane has been used in radical-induced alkene polymerizations .

Biological Properties

7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive , for instance, as herbicides .

Asymmetric Total Synthesis

The compound is used in the asymmetric total synthesis of glycinoeclepin A .

Investigation of Substrate Specificity

It has been reported as an anticapsin analog and used as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .

特性

IUPAC Name |

4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAELKJPSEPKXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

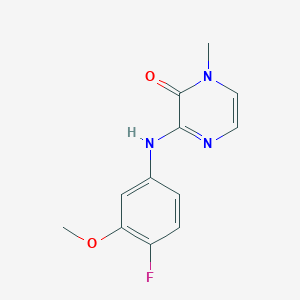

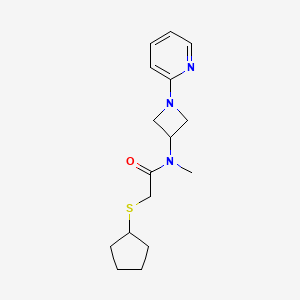

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2572901.png)

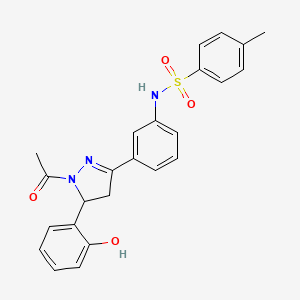

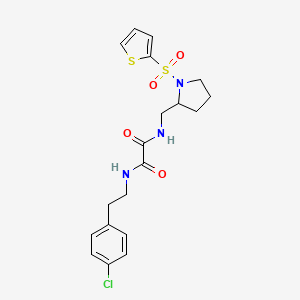

![1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B2572912.png)

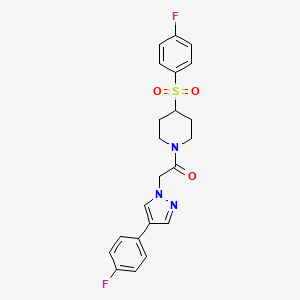

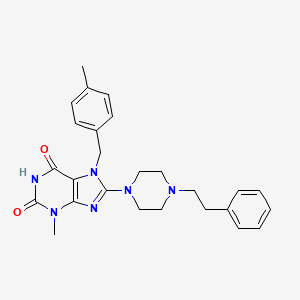

![4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2572914.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)